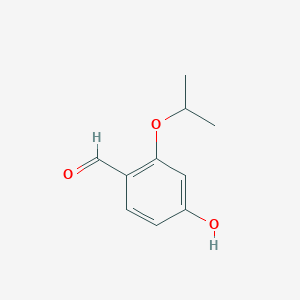

4-Hydroxy-2-isopropoxybenzaldehyde

Description

4-Hydroxy-2-isopropoxybenzaldehyde is an aromatic aldehyde derivative featuring a hydroxyl group at the para position (C4) and an isopropoxy group at the ortho position (C2) on the benzene ring. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fine chemicals. For example, 4-hydroxybenzaldehyde derivatives exhibit pharmacological activities such as anticancer, antifungal, and antibacterial properties .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-hydroxy-2-propan-2-yloxybenzaldehyde |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 |

InChI Key |

LBZMFMUFBZDSGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Hydroxy-2-isopropoxybenzaldehyde with structurally and functionally related compounds, focusing on molecular properties, applications, and safety.

Table 1: Comparative Analysis of this compound and Analogues

*Hypothetical data inferred from structural analogs.

Key Findings:

Structural and Functional Differences: Substituent Effects: The isopropoxy group in this compound increases steric bulk and lipophilicity compared to 4-hydroxybenzaldehyde (hydroxyl only) or 4-hydroxybenzoic acid (carboxylic acid). This may improve solubility in organic solvents and enhance interaction with hydrophobic biological targets .

Pharmacological Potential: 4-Hydroxybenzaldehyde has demonstrated ethnopharmacological relevance, sourced from Gastrodia elata (a traditional medicinal herb), and exhibits neuroprotective and anti-inflammatory activities . Its isopropoxy derivative could retain these properties while offering improved metabolic stability due to reduced hydrogen-bonding capacity . aldehyde) dictate application scope .

Synthetic Utility :

- The high-yield synthesis (96%) of 5-isopropyl-2,4-dimethoxybenzaldehyde suggests that introducing alkyl groups (e.g., isopropyl) to benzaldehyde derivatives is feasible, supporting the plausibility of synthesizing this compound via similar routes.

Safety Considerations :

- Aldehydes like 4-hydroxybenzaldehyde require precautions against skin/eye contact , while brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) demand rigorous handling due to corrosive and toxic risks . The isopropoxy derivative likely follows general aldehyde safety protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.